Isotaraxerol

Antifungal Candida albicans Natural Product

Isotaraxerol (CAS 20460-33-7), the 3α-hydroxy epimer of taraxerol, is a pentacyclic triterpenoid isolated from Euphorbia neriifolia. Unlike its 3β-epimer taraxerol, isotaraxerol presents a distinct axial hydroxyl orientation, critical for steric-dependent target engagement. Procurement of this specific epimer is essential for antifungal studies against C. albicans (quantitative MIC 50 µg/mL baseline), chemical ecology investigations of plant defense mechanisms, and as an authenticated analytical reference standard for HPLC, LC-MS, or GC-MS quantification of the 3α-isomer in complex natural product extracts. Ensure epimer-specific accuracy—do not substitute with taraxerol.

Molecular Formula C30H50O
Molecular Weight 426.7 g/mol
Cat. No. B12371150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsotaraxerol
Molecular FormulaC30H50O
Molecular Weight426.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)C)C
InChIInChI=1S/C30H50O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-24,31H,10-19H2,1-8H3/t20-,22+,23+,24+,27-,28-,29-,30+/m0/s1
InChIKeyGGGUGZHBAOMSFJ-VONAQYPGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isotaraxerol Procurement Guide: A Stereospecific Pentacyclic Triterpenoid with Demonstrated Antifungal Selectivity


Isotaraxerol (CAS: 20460-33-7, also known as Epitaraxerol or 3α-Taraxerol) is a naturally occurring pentacyclic triterpenoid of the oleanane family, sharing the molecular formula C₃₀H₅₀O (MW ~426.7 g/mol) with its 3-epimer, taraxerol [1]. It is primarily isolated from the leaves of Euphorbia neriifolia and serves as a key stereochemical variant within the taraxerane class, exhibiting a distinct 3α-hydroxy configuration that directly influences its biological target engagement .

Isotaraxerol Versus Taraxerol: Why C-3 Stereochemistry Prevents Direct Substitution


Isotaraxerol and taraxerol cannot be interchanged due to their epimeric relationship at the C-3 position. Isotaraxerol possesses a 3α-hydroxy group (axial orientation), whereas taraxerol possesses a 3β-hydroxy group (equatorial orientation) [1]. This stereochemical difference is not merely structural; it dictates the three-dimensional presentation of the hydroxyl moiety to target binding sites. This is particularly critical because taraxerol has been extensively documented to exert anti-inflammatory and anticancer effects via NF-κB pathway inhibition and apoptosis induction [2]. However, direct experimental evidence quantifying the impact of the 3α- versus 3β-configuration on these same molecular pathways is currently absent in the published literature for isotaraxerol, meaning that substitution with taraxerol may lead to uncharacterized or altered outcomes in assays sensitive to steric interaction. Users requiring the 3α-isomer for studies of epimer-specific activity or for analytical reference must therefore procure isotaraxerol specifically.

Quantitative Differentiation Evidence for Isotaraxerol: Antifungal Activity and Selectivity Profile


Isotaraxerol Exhibits Moderate Antifungal Activity Against C. albicans with a Defined MIC Value

Isotaraxerol (Epitaraxerol) demonstrates specific antifungal activity against Candida albicans with a reported Minimum Inhibitory Concentration (MIC) of 50 µg/mL . This activity is considered moderate, but is notably distinct from the compound's activity against a broader panel of other microorganisms against which it shows low or negligible activity. While comparative MIC data for the epimer taraxerol against the exact same C. albicans strain under identical conditions were not located in authoritative databases for direct head-to-head comparison, the quantitative 50 µg/mL threshold provides a verifiable benchmark for this compound. In contrast, taraxerol is more widely characterized for its anti-inflammatory and cytotoxic properties rather than its direct antifungal potency [1].

Antifungal Candida albicans Natural Product

Isotaraxerol Exhibits a Narrow Spectrum of Antimicrobial Activity with Low Potency Against Key Bacterial Pathogens

Isotaraxerol displays a distinct activity profile characterized by moderate action against Candida albicans but low antimicrobial activity against a range of other pathogens, including Trichophyton mentagrophytes, Aspergillus niger, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis . This narrow spectrum of activity is a differentiating feature when compared to broad-spectrum triterpenoids. For procurement, this profile is essential for researchers aiming to investigate a compound with specific, rather than pleiotropic, antimicrobial effects.

Antimicrobial Selectivity Triterpenoid

In Vitro Cytotoxicity of Isotaraxerol (3-epi-Taraxerol) in A2780 Ovarian Cancer Cells

In a study evaluating compounds from Macaranga triloba, 3-epi-taraxerol (Isotaraxerol) was assessed for cytotoxic activity against the human ovarian cancer cell line A2780 and exhibited an IC₅₀ value of 24.4 μg/mL . While this study did not include a direct head-to-head comparison with taraxerol under the same assay conditions, it provides a quantitative cytotoxic threshold for isotaraxerol in this specific cell line. The study's primary objective was to evaluate activity against COX-2 inhibition and cancer cell proliferation, making this a valuable data point for researchers investigating the compound's potential in oncology-related studies.

Cytotoxicity Cancer Research A2780

Optimal Scientific and Procurement Applications for Isotaraxerol


Investigating Epimer-Specific Antifungal Mechanisms in Candida albicans

Isotaraxerol is the compound of choice for researchers requiring the 3α-hydroxy epimer for antifungal studies against C. albicans. Its defined MIC of 50 µg/mL provides a quantitative baseline for assessing mechanism of action, synergistic effects, or resistance development, whereas taraxerol's antifungal profile is less clearly defined .

Chemical Ecology and Plant Defense Studies

As a natural product isolated from Euphorbia neriifolia, isotaraxerol is appropriate for chemical ecology investigations into plant defense mechanisms. Its presence in epicuticular wax blooms of Macaranga ant-plants alongside taraxerone and β-amyrin suggests a role in surface-mediated interactions with insects [1]. Procurement of the pure 3α-epimer is essential for accurate quantification and functional analysis in these ecological contexts.

Stereochemical Reference Standard for Analytical Chemistry

Given its specific 3α-configuration, isotaraxerol serves as an essential analytical reference standard for the positive identification and quantification of this epimer in complex natural product extracts via techniques such as HPLC, LC-MS, or GC-MS. Its distinct retention time and mass spectral profile, compared to taraxerol, are critical for accurate phytochemical analysis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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